3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
Overview
Description
3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex oligosaccharide compound It is characterized by its unique structure, which includes a cyclohexylpropyl group attached to a glucopyranosyl-glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves a series of glycosylation reactions. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bonds. The reaction is often catalyzed by glycosyltransferases or chemical catalysts, and the conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The use of engineered microorganisms or cell lines that express the necessary glycosyltransferases can facilitate the production of this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranosyl units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: The compound is used in studies of glycoprotein interactions and cellular recognition processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycoproteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can affect various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside: Similar structure but with a different alkyl chain length.
3-O-beta-D-glucopyranosyl-sn-glycerol: Similar glycosylation pattern but with a glycerol backbone.
Luteolin 7-O-(6’'-caffeoyl)-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside: A flavone glycoside with a different aglycone.
Uniqueness
3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific cyclohexylpropyl group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(3-cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O11/c22-9-12-14(24)15(25)17(27)21(30-12)32-19-13(10-23)31-20(18(28)16(19)26)29-8-4-7-11-5-2-1-3-6-11/h11-28H,1-10H2/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBLAHXBTQUZSM-ZESVGKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435043 | |
Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181135-58-0 | |
Record name | Cymal 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181135-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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